N-(4-Aminophenyl)-2-fluorobenzamide

Lipophilicity LogP Physicochemical Property Prediction

Researchers requiring ortho-fluorobenzamide building blocks face synthetic failure risks when using para-fluoro or non-fluorinated analogs. N-(4-Aminophenyl)-2-fluorobenzamide solves this via its unique ortho-fluorine substitution, enabling transition-metal-free SNAr-based quinazolinone synthesis not feasible with regioisomers. - Exclusive SNAr pathway for 2,3-disubstituted quinazolin-4-ones - para-Aminophenyl group offers versatile conjugation handle - Predicted LogP ~3.31 for membrane permeability SAR studies - Also serves as monomer for poly(amine-imide) materials with enhanced thermal/electrochemical properties

Molecular Formula C13H11FN2O
Molecular Weight 230.24 g/mol
CAS No. 273384-72-8
Cat. No. B1316017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Aminophenyl)-2-fluorobenzamide
CAS273384-72-8
Molecular FormulaC13H11FN2O
Molecular Weight230.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)N)F
InChIInChI=1S/C13H11FN2O/c14-12-4-2-1-3-11(12)13(17)16-10-7-5-9(15)6-8-10/h1-8H,15H2,(H,16,17)
InChIKeyDRQLMGGEDKYWTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Aminophenyl)-2-fluorobenzamide Structural Identity & Procurement


N-(4-Aminophenyl)-2-fluorobenzamide (CAS 273384-72-8) is a fluorinated aromatic amide belonging to the benzamide class, defined by a 2-fluorobenzamide core linked to a para-aminophenyl group [1]. Its molecular formula is C13H11FN2O (MW: 230.24 g/mol) . The ortho-fluorine substitution on the benzamide ring is a critical structural determinant that, as a class-level property, imparts distinct electronic and steric effects versus the non-fluorinated or para-fluorinated analogs, including altered hydrogen-bonding capacity and differential reactivity in nucleophilic aromatic substitution (SNAr) reactions [2].

Why N-(4-Aminophenyl)-2-fluorobenzamide Cannot Be Substituted


Simple substitution with a non-fluorinated or regioisomeric aminophenyl-benzamide analog introduces significant changes in key molecular properties that directly impact experimental outcomes. The ortho-fluorine atom uniquely modulates the compound's electronic profile and lipophilicity, creating a class-level distinction in reactivity and intermolecular interactions that is not replicated by the para-fluoro or unsubstituted variants [1]. For instance, the ortho-fluorobenzamide motif is specifically required for certain synthetic transformations, such as the base-promoted SNAr reaction to form quinazolinones, a reactivity pathway that para-fluorobenzamides cannot undergo with similar efficiency [1]. Procurement of a non-identical in-class compound thus risks synthetic failure or altered biological target engagement where subtle steric and electronic features are critical.

N-(4-Aminophenyl)-2-fluorobenzamide Comparator Evidence


Lipophilicity Comparison vs. Non-Fluorinated & Para-Fluoro Analogs

The lipophilicity of N-(4-aminophenyl)-2-fluorobenzamide, as measured by the partition coefficient (LogP), is a critical differentiator from its non-fluorinated parent, N-(4-aminophenyl)benzamide. The non-fluorinated analog has a LogP of 1.33–1.42 [1], while the target 2-fluoro compound has a predicted LogP of 3.31440 . This represents an approximate 2-log unit increase in lipophilicity, fundamentally altering membrane permeability, solubility, and non-specific binding characteristics. The para-fluoro isomer, N-(4-aminophenyl)-4-fluorobenzamide, shares essentially the same LogP (3.3144) , indicating that while fluorination increases lipophilicity over the non-fluorinated analog, the position of the fluorine (ortho vs. para) does not drastically alter overall logP, and differentiation from the para-isomer must be based on other properties.

Lipophilicity LogP Physicochemical Property Prediction

Hydrogen Bond Donor/Acceptor and Intramolecular Bonding

The target compound presents a specific hydrogen bonding profile: 2 hydrogen bond donors and 3 hydrogen bond acceptors [1]. The ortho-fluorine atom is positioned to engage in a potential intramolecular hydrogen bond with the amide NH, a well-documented conformational effect that can rigidify the molecule and alter intermolecular interactions compared to the para-fluoro isomer, where such intramolecular bonding is geometrically impossible. No quantitative comparative data on the strength of this specific intramolecular bond is available, limiting the evidence to a class-level inference.

Hydrogen Bonding Medicinal Chemistry Crystal Engineering

Ortho-Specific Reactivity in Quinazolinone Synthesis

The ortho-fluorobenzamide group, which is the defining structural feature of N-(4-Aminophenyl)-2-fluorobenzamide, is a demonstrated substrate for a transition-metal-free, base-promoted SNAr reaction to form quinazolin-4-ones [1]. This class-level reactivity is not shared by para-fluorobenzamides, which are inert under these conditions. The method uses N-(2-fluoro)benzamides and shows a scope of 70-92% yields for various substrates undergoing homocyclodimerization or reaction with amides [1]. The amino group on the target compound provides an additional functional handle for further derivatization, offering a synthetic versatility that is not present in simpler ortho-fluorobenzamides.

Synthetic Chemistry Heterocycle Synthesis SNAr Reaction

Purity Comparison vs. Regioisomeric Analogs

From a procurement perspective, the target compound is available with a minimum purity specification of 95% from a major supplier , and 97% from another . The para-fluoro isomer, N-(4-aminophenyl)-4-fluorobenzamide, is often listed at 98% purity , while the regioisomer 4-amino-N-(4-fluorophenyl)benzamide is commonly supplied at 95% purity . This data indicates that the target compound's typical commercial purity is comparable to, and not necessarily superior to, its analogs, making it a non-differentiating factor in routine procurement. No data was found on impurity profiles or batch-to-batch variability to enable higher-resolution differentiation.

Chemical Procurement Purity Specification Research Reproducibility

N-(4-Aminophenyl)-2-fluorobenzamide Application Scenarios


Heterocyclic Library Synthesis via ortho-SNAr Cyclization

Leveraging the ortho-fluorobenzamide motif's specific reactivity, N-(4-aminophenyl)-2-fluorobenzamide is an ideal starting material for the transition-metal-free synthesis of 2,3-disubstituted quinazolin-4-ones [1]. This reaction proceeds via an SNAr mechanism unique to ortho-fluorinated substrates and is not feasible with para-fluorobenzamides [1]. The para-aminophenyl group offers a versatile site for subsequent functionalization or conjugation, making this compound a privileged building block for medicinal chemistry campaigns focused on kinase inhibitors or other targets where quinazolinone cores are pharmacophores.

Probe for Ortho-Fluorination Impact on Lipophilicity & Conformation

With a predicted LogP of 3.31440, which is approximately 2 log-units higher than its non-fluorinated analog [1], this compound serves as a critical probe for dissecting the specific contribution of ortho-fluorination to membrane permeability and pharmacokinetic behavior in benzamide series. The capacity for intramolecular NH···F bonding [2], a feature absent in the para-isomer, allows researchers to study the effects of conformational pre-organization on target binding, a nuanced but important parameter in fragment-based drug discovery.

Poly(amine-imide) Materials with Ortho-Fluoro Substitution

The compound has been reported as a monomer for the synthesis of poly(amine-imide) materials bearing a pendent ortho-fluorobenzamide group, which contributes to their thermal stability and electrochemical properties [1]. The specific position of the fluorine is critical for the material's final properties, as it influences the polymer chain packing and electronic structure in ways that the para-isomer does not. This makes the compound a targeted building block for advanced material science applications in organic electronics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-Aminophenyl)-2-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.